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molecular formula C8H9BrINO B8471572 2-Bromo-6-iodo-3-propoxypyridine

2-Bromo-6-iodo-3-propoxypyridine

Cat. No. B8471572
M. Wt: 341.97 g/mol
InChI Key: RKTMPNNVQWAFNZ-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

Potassium carbonate (1.38 g) and n-propyl iodide (1.13 g) were added to a solution of 2-bromo-6-iodopyridin-3-ol (1.0 g, described in WO 2007088996) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature for two hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered, after which the solvent was evaporated under reduced pressure to give 2-bromo-6-iodo-3-propoxypyridine as a crude product.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](I)[CH2:8][CH3:9].[Br:11][C:12]1[C:17]([OH:18])=[CH:16][CH:15]=[C:14]([I:19])[N:13]=1.O>CN(C)C=O>[Br:11][C:12]1[C:17]([O:18][CH2:7][CH2:8][CH3:9])=[CH:16][CH:15]=[C:14]([I:19])[N:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.13 g
Type
reactant
Smiles
C(CC)I
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1O)I
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1OCCC)I
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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